molecular formula C13H14N2O8 B1670967 Disuccinimidyl glutarate CAS No. 79642-50-5

Disuccinimidyl glutarate

Cat. No.: B1670967
CAS No.: 79642-50-5
M. Wt: 326.26 g/mol
InChI Key: LNQHREYHFRFJAU-UHFFFAOYSA-N
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Description

Disuccinimidyl glutarate is a homobifunctional crosslinking reagent that is membrane-permeable and amine-reactive. It is commonly used in bioconjugation and protein crosslinking applications due to its ability to form stable covalent bonds with primary amines on proteins and peptides .

Mechanism of Action

Target of Action

Di(N-succinimidyl) Glutarate (DSG) is a homobifunctional crosslinker that primarily targets primary amines, such as those found in lysine residues of proteins . These primary amines are abundant in proteins, making them a key target for DSG.

Mode of Action

DSG operates by forming covalent bonds between primary amines . This interaction is facilitated by the amine-reactive N-hydroxysuccinimide (NHS) ester group present at both ends of DSG . The formation of these bonds leads to the creation of stable protein complexes .

Biochemical Pathways

The primary biochemical pathway affected by DSG involves protein-protein interactions. By crosslinking primary amines in proteins, DSG can alter the structure and function of these proteins, potentially affecting various biochemical pathways depending on the specific proteins involved .

Pharmacokinetics

It is known that dsg is cell membrane-permeable , which allows it to enter cells and interact with intracellular proteins. This property could influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of DSG’s action is the formation of stable protein complexes . This can have various molecular and cellular effects, depending on the specific proteins that are crosslinked. For example, DSG is used in Chromatin Immunoprecipitation (ChIP) assays to determine DNA-protein binding interactions .

Action Environment

The action of DSG can be influenced by various environmental factors. For instance, DSG is water-insoluble and must be dissolved in an organic solvent, such as DMSO or DMF, before it can be added to an aqueous crosslinking reaction . Therefore, the choice of solvent can affect DSG’s action, efficacy, and stability. Additionally, the presence of other compounds in the reaction environment could potentially interfere with DSG’s ability to crosslink proteins.

Biochemical Analysis

Biochemical Properties

DSG plays a significant role in biochemical reactions. It forms covalent bonds between primary amines, such as those found in lysine residues of proteins . This leads to the creation of stable protein complexes . DSG is commonly used to study protein-protein interactions, protein structure, and protein conformational changes .

Cellular Effects

DSG has notable effects on various types of cells and cellular processes. It is cell membrane-permeable, allowing cellular samples to create crosslinks for membrane proteins and cytosolic proteins . This influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Di(N-succinimidyl) Glutarate involves the formation of covalent bonds between primary amines, such as those found in lysine residues of proteins . This leads to the creation of stable protein complexes . DSG exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of Di(N-succinimidyl) Glutarate may change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . DSG is moisture-sensitive and should be stored under nitrogen for optimal results .

Transport and Distribution

Di(N-succinimidyl) Glutarate is cell membrane-permeable , which suggests that it can be transported and distributed within cells and tissues

Comparison with Similar Compounds

Disuccinimidyl glutarate is similar to other homobifunctional crosslinking reagents such as disuccinimidyl suberate (DSS) and ethylene glycol bis(succinimidyl succinate) (EGS). this compound has a shorter spacer arm (7.7 angstroms) compared to DSS and EGS, which can influence the efficiency and specificity of crosslinking reactions . The unique properties of this compound make it particularly suitable for applications requiring membrane permeability and intracellular crosslinking .

Similar Compounds

Properties

IUPAC Name

bis(2,5-dioxopyrrolidin-1-yl) pentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O8/c16-8-4-5-9(17)14(8)22-12(20)2-1-3-13(21)23-15-10(18)6-7-11(15)19/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNQHREYHFRFJAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCC(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30403242
Record name Di(N-succinimidyl) glutarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30403242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79642-50-5
Record name Disuccinimidyl glutarate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79642-50-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Di(N-succinimidyl) glutarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30403242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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